(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
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Description
(E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C17H11N5O4S2 and its molecular weight is 413.43. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(5-((5-(3-(1H-tetrazol-1-yl)phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, with the CAS number 924819-78-3, is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H11N5O4S2, with a molecular weight of 413.4 g/mol. The structure features a thiazolidinedione core, which is known for its diverse biological activities, including anti-diabetic and anti-inflammatory properties.
Antimicrobial Properties
Research has demonstrated that derivatives of thiazolidinediones exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various gram-positive bacteria. A study reported that related thiazolidinedione derivatives had minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies indicated that thiazolidinedione derivatives can inhibit tumor cell proliferation and angiogenesis. One study highlighted that certain derivatives demonstrated IC50 values between 7.0 to 20.3 µM against human cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) . This suggests that this compound could be a promising candidate for further development in anticancer therapy.
Antioxidant Activity
The antioxidant potential of tetrazole derivatives has also been investigated. A study using the DPPH assay showed that these compounds exhibited significant antioxidant activity, which is crucial for mitigating oxidative stress-related diseases . This property may enhance the therapeutic profile of this compound.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Thiazolidinediones are known to inhibit various enzymes involved in metabolic pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Modulation of Cell Signaling Pathways : These compounds may influence signaling pathways associated with inflammation and cell survival, contributing to their anticancer and anti-inflammatory effects .
Case Studies
A notable case study involved the evaluation of a series of thiazolidinedione derivatives, including those structurally related to our compound, which were tested for their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, with specific structural modifications leading to enhanced potency .
Properties
IUPAC Name |
2-[(5E)-4-oxo-2-sulfanylidene-5-[[5-[3-(tetrazol-1-yl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O4S2/c23-15(24)8-21-16(25)14(28-17(21)27)7-12-4-5-13(26-12)10-2-1-3-11(6-10)22-9-18-19-20-22/h1-7,9H,8H2,(H,23,24)/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDCNCDGMRVCHJ-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)C=C4C(=O)N(C(=S)S4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C3=CC=C(O3)/C=C/4\C(=O)N(C(=S)S4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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